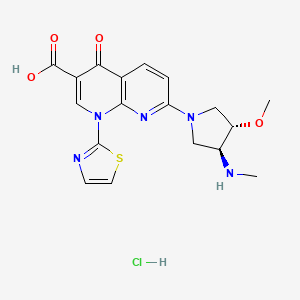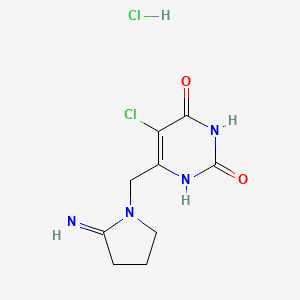![molecular formula C13H16O4 B1662973 2-[(2,6-Dioxocyclohexyl)methyl]cyclohexan-1,3-dion CAS No. 54135-60-3](/img/structure/B1662973.png)
2-[(2,6-Dioxocyclohexyl)methyl]cyclohexan-1,3-dion
Übersicht
Beschreibung
M50054, auch bekannt als 2,2’-Methylenbis(1,3-cyclohexandione), ist ein potenter Inhibitor der Apoptose (programmierter Zelltod). Es wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um seine Auswirkungen auf die Apoptose und verwandte zelluläre Prozesse zu untersuchen. M50054 hat ein erhebliches Potenzial gezeigt, die Aktivierung von Caspase-3 zu hemmen, einem Schlüsselenzym, das an der Ausführungsphase der Apoptose beteiligt ist .
Wissenschaftliche Forschungsanwendungen
M50054 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
M50054 entfaltet seine Wirkung, indem es die Aktivierung von Caspase-3, einem Schlüsselenzym im Apoptose-Signalweg, hemmt. Es hemmt nicht direkt die enzymatische Aktivität von Caspase-3, sondern verhindert seine Aktivierung durch apoptotische Stimuli wie Etoposide und Fas-Ligand . Diese Hemmung führt zur Verhinderung der DNA-Fragmentierung und des Zelltodes, wodurch das Zellüberleben gefördert wird .
Wirkmechanismus
Target of Action
The primary target of 2-[(2,6-Dioxocyclohexyl)methyl]cyclohexane-1,3-dione, also known as 2,2’-methylenebis(1,3-cyclohexanedione), is tyrosinase . Tyrosinase is a key enzyme involved in the synthesis of melanin, a pigment responsible for color in skin, hair, and eyes.
Mode of Action
It is believed to inhibit the activity of tyrosinase, thereby reducing the production of melanin . The compound’s interaction with its target and any resulting changes are still under investigation.
Biochemical Pathways
The compound affects the melanogenesis pathway by inhibiting the activity of tyrosinase . This leads to a decrease in melanin production, which can result in lighter skin color or reduced pigmentation. The downstream effects of this inhibition are still being studied.
Result of Action
The primary result of the action of 2-[(2,6-Dioxocyclohexyl)methyl]cyclohexane-1,3-dione is the reduction of melanin production due to the inhibition of tyrosinase . This can lead to changes in pigmentation.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von M50054 beinhaltet die Reaktion von 1,3-Cyclohexandione mit Formaldehyd unter basischen Bedingungen. Die Reaktion verläuft über die Bildung einer Methylenbrücke zwischen zwei 1,3-Cyclohexandione-Molekülen, was zur Bildung von 2,2’-Methylenbis(1,3-cyclohexandione) führt .
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für M50054 nicht umfassend dokumentiert sind, beinhaltet die Synthese typischerweise groß angelegte Reaktionen unter kontrollierten Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Der Prozess kann Schritte wie Umkristallisation und Reinigung umfassen, um das gewünschte Produkt mit hoher Reinheit zu erhalten .
Chemische Reaktionsanalyse
Reaktionstypen
M50054 unterliegt hauptsächlich Reaktionen, die mit seiner Rolle als Apoptose-Inhibitor zusammenhängen. Es hemmt die Aktivierung von Caspase-3, einem wichtigen Enzym im Apoptose-Signalweg .
Häufige Reagenzien und Bedingungen
Reagenzien: Etoposide, löslicher humaner Fas-Ligand
Bedingungen: Dosisabhängige Weise, verschiedene Konzentrationen im Bereich von 1 bis 300 μg/mL
Hauptprodukte
Die Hauptprodukte, die aus Reaktionen mit M50054 entstehen, stehen im Zusammenhang mit der Hemmung der Apoptose. So hemmt M50054 beispielsweise die Aktivierung von Caspase-3 und verhindert die DNA-Fragmentierung und den Zelltod, die durch apoptotische Stimuli induziert werden .
Analyse Chemischer Reaktionen
Types of Reactions
M50054 primarily undergoes reactions related to its role as an apoptosis inhibitor. It inhibits the activation of caspase-3, a crucial enzyme in the apoptosis pathway .
Common Reagents and Conditions
Reagents: Etoposide, soluble human Fas ligand
Conditions: Dose-dependent manner, various concentrations ranging from 1 to 300 μg/mL
Major Products Formed
The major products formed from the reactions involving M50054 are related to the inhibition of apoptosis. For example, M50054 inhibits the activation of caspase-3 and prevents DNA fragmentation and cell death induced by apoptotic stimuli .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- EP1013
- Gartanin
- Cearoin
- Taurochenodeoxycholsäure
- Ganoderinsäure X
- Saflor Gelb A
- Regiolon
- SDZ 224-015
Einzigartigkeit von M50054
M50054 ist einzigartig in seiner spezifischen Hemmung der Caspase-3-Aktivierung, ohne die enzymatische Aktivität von Caspase-3 direkt zu beeinflussen. Diese selektive Hemmung macht es zu einem wertvollen Werkzeug für die Erforschung der Apoptose und die Entwicklung potenzieller therapeutischer Anwendungen .
Eigenschaften
IUPAC Name |
2-[(2,6-dioxocyclohexyl)methyl]cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c14-10-3-1-4-11(15)8(10)7-9-12(16)5-2-6-13(9)17/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUMEPMGPCKGHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)CC2C(=O)CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202476 | |
| Record name | 2,2'-Methylenebis(cyclohexane-1,3-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54135-60-3 | |
| Record name | 2,2′-Methylenebis[1,3-cyclohexanedione] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54135-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Methylenebis(1,3-cyclohexanedione) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054135603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Methylenebis(cyclohexane-1,3-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-methylenebis[cyclohexane-1,3-dione] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.609 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-METHYLENEBIS(1,3-CYCLOHEXANEDIONE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP899EA5D8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one;hydrochloride](/img/structure/B1662893.png)


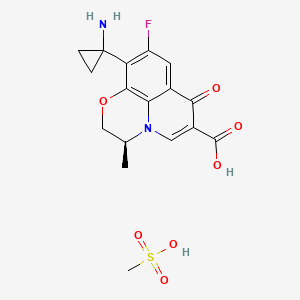

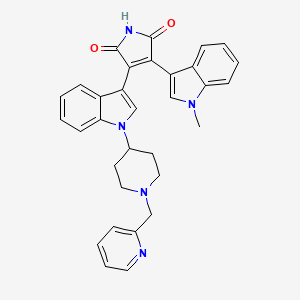
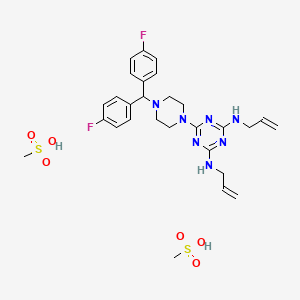
![(1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B1662902.png)


